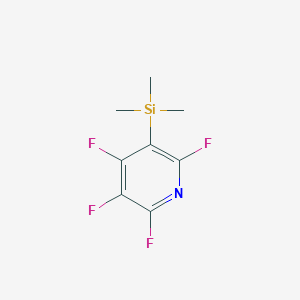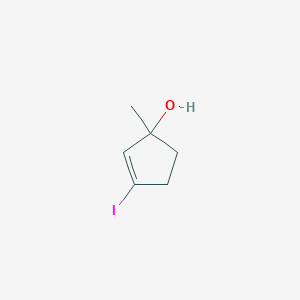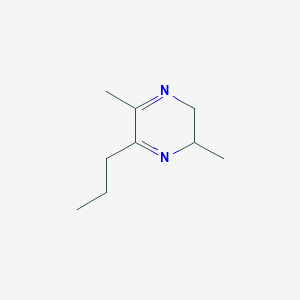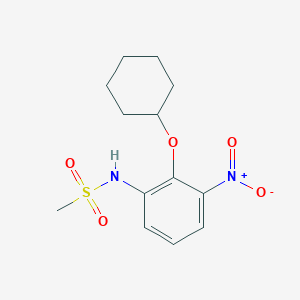
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F4NSi. This compound is characterized by the presence of four fluorine atoms and a trimethylsilyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine typically involves the reaction of a fluorinated pyridine derivative with a trimethylsilyl reagent. One common method is the reaction of 2,3,4,6-tetrafluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and pharmaceuticals.
Biology: Fluorinated pyridine derivatives are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound’s derivatives can be explored for potential therapeutic applications, including as antiviral or anticancer agents.
Mechanism of Action
The mechanism by which 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine exerts its effects depends on the specific reaction or application. In substitution reactions, the electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack. In coupling reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetrafluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution and coupling reactions.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with different reactivity and applications.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and makes it a versatile building block for various chemical transformations .
Properties
CAS No. |
259675-77-9 |
|---|---|
Molecular Formula |
C8H9F4NSi |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
trimethyl-(2,4,5,6-tetrafluoropyridin-3-yl)silane |
InChI |
InChI=1S/C8H9F4NSi/c1-14(2,3)6-4(9)5(10)7(11)13-8(6)12/h1-3H3 |
InChI Key |
YAUDDVSQCCNUCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)


![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)



![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

